molecular formula C12H12N2OS B397452 (5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

(5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B397452
M. Wt: 232.3g/mol
InChI Key: NQRGUAYRQUYXRY-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 2,4-dimethylbenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The benzylidene moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of (5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed antimicrobial, anticancer, and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(2,5-dimethylbenzylidene)-2-thioxoimidazolidin-4-one
  • (5E)-5-(2,6-dimethylbenzylidene)-2-thioxoimidazolidin-4-one
  • (5E)-5-(3,4-dimethylbenzylidene)-2-thioxoimidazolidin-4-one

Uniqueness

(5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to its specific substitution pattern on the benzylidene moiety. This substitution pattern can influence the compound’s reactivity, biological activity, and overall properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.3g/mol

IUPAC Name

(5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C12H12N2OS/c1-7-3-4-9(8(2)5-7)6-10-11(15)14-12(16)13-10/h3-6H,1-2H3,(H2,13,14,15,16)/b10-6+

InChI Key

NQRGUAYRQUYXRY-UXBLZVDNSA-N

SMILES

CC1=CC(=C(C=C1)C=C2C(=O)NC(=S)N2)C

Isomeric SMILES

CC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=S)N2)C

Canonical SMILES

CC1=CC(=C(C=C1)C=C2C(=O)NC(=S)N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.